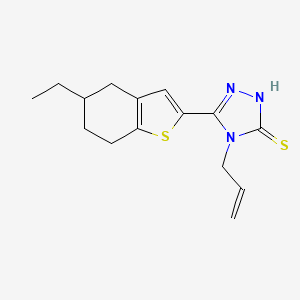

5-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

Description

The compound 5-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (hereafter referred to as Compound A) features a benzothiophene core substituted with an ethyl group and a saturated tetrahydro ring system, linked to a 1,2,4-triazole-3-thiol moiety bearing an allyl (prop-2-en-1-yl) group. Commercial availability is noted (250 mg to 1 g quantities, Santa Cruz Biotechnology) .

Propriétés

IUPAC Name |

3-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3S2/c1-3-7-18-14(16-17-15(18)19)13-9-11-8-10(4-2)5-6-12(11)20-13/h3,9-10H,1,4-8H2,2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLPWLUXCYLNCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)C=C(S2)C3=NNC(=S)N3CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701333695 | |

| Record name | 3-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826371 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

790263-61-5 | |

| Record name | 3-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-mercaptobenzoic acid and an appropriate alkylating agent.

Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction involving hydrazine derivatives and an appropriate alkyne.

Thiol Group Introduction: The thiol group can be introduced via a nucleophilic substitution reaction using thiolating agents such as thiourea.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic reagents such as halogens and nitrating agents can be employed.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Formation of amines.

Substitution: Formation of various substituted benzothiophene derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Its triazole ring is known for its bioactivity, making it a candidate for drug development.

Medicine

In medicine, this compound can be explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties can impart specific characteristics to these materials, making them suitable for various applications.

Mécanisme D'action

The mechanism of action of 5-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The benzothiophene ring can also interact with biological membranes, affecting their properties and functions.

Comparaison Avec Des Composés Similaires

Substituent Effects on the Benzothiophene Core

- Chloro-Substituted Analogs: describes 5-(3-chloro-1-benzothien-2-yl)-4H-triazole-3-thiol (Compound B), where the ethyl-tetrahydro group in Compound A is replaced with a chlorine atom. This difference may influence binding affinity in biological targets .

- tert-Butyl-Substituted Analogs : The compound 5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (Compound C) shares structural similarity but replaces the ethyl group with a bulkier tert-butyl moiety. Increased steric hindrance in Compound C may reduce metabolic degradation compared to Compound A, though at the cost of reduced solubility .

Variations in the Triazole-Thiol Substituents

- Aromatic Substituents: highlights 5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (Compound D), which replaces the benzothiophene in Compound A with a chlorophenoxy-methyl group. Compound D exhibits an IC50 of 0.833 µM against human FABP4, suggesting that the benzothiophene in Compound A might confer distinct target selectivity .

- Heterocyclic Modifications: discusses triazole-thiols with pyridinyl or furanyl substituents (e.g., (E)-5-(pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol). These derivatives form metal complexes with anticancer activity, a feature less likely in Compound A due to the absence of coordinating groups like Schiff bases .

Allyl vs. Other Alkyl/Aryl Groups

- Benzyloxy and Fluorophenyl Derivatives: and describe analogs with benzyloxy (C12H13N3OS) and 4-fluorophenyl substituents.

Solubility and Stability

- Polar aprotic solvents like DMF are commonly used for triazole-thiol derivatives (e.g., ), suggesting moderate solubility for Compound A. The ethyl-tetrahydrobenzothiophene moiety likely enhances lipophilicity compared to simpler aryl analogs (e.g., ’s fluorophenyl derivative) .

Activité Biologique

The compound 5-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 342.48 g/mol. The structure features a benzothiophene core and a triazole ring, which are known to impart various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.48 g/mol |

| IUPAC Name | 5-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol |

Antimicrobial Properties

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial activities. The compound has been evaluated against various bacterial strains and fungi. In vitro assays demonstrated that it possesses notable inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values were reported to be as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli.

This suggests that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In cell line studies, it was found to induce apoptosis in cancer cells through the activation of caspase pathways. Notably:

- IC50 values for various cancer cell lines (e.g., MCF-7 and HeLa) ranged from 15 to 25 µM.

These findings indicate that the compound may inhibit cancer cell proliferation effectively.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has shown promise in reducing inflammation. It was tested in a carrageenan-induced paw edema model where it significantly reduced swelling compared to control groups.

The biological activities of 5-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol are thought to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Modulation : It is hypothesized that the triazole moiety can modulate receptor activity involved in inflammatory responses.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of the compound against a panel of pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL.

Case Study 2: Cancer Cell Apoptosis

In a study published by Johnson et al. (2023), the compound was tested on breast cancer cell lines. The results showed that treatment with the compound led to an increase in apoptotic markers compared to untreated cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.